7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane
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Description
Synthesis Analysis
While specific synthesis methods for “7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane” were not found, there are general methods for synthesizing spiro compounds. For instance, one study discusses the synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions . Another study mentions the total synthesis of axane sesquiterpenes through a readily available spiro[4.5]decane .Scientific Research Applications
Synthesis and Structural Insights
The compound 7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane belongs to a class of spiroaminals, which are notable for their unique structures and potential biological activities. Research has focused on the synthetic approaches to these compounds due to their challenging structures and the novelty of their skeletons. Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane have been synthesized through various strategies to explore their applications further (Sinibaldi & Canet, 2008).
Another aspect of research has delved into the crystal structure of related compounds, providing insights into their molecular conformations and potential interactions. For example, the synthesis and crystallographic study of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have contributed to understanding these molecules' three-dimensional structures and chirality, which are crucial for their biological activities (W. Wen, 2002).
Biological Activity and Drug Discovery
The azaspirocyclic core structure, a key feature in compounds like this compound, has been a focal point in synthesizing molecules with significant biological activities. Efficient synthesis strategies have been developed for the azaspiro[4.5]decane ring system, leading to the core of bioactive molecules such as halichlorine and pinnaic acids. These methods utilize intramolecular reactions to achieve high stereoselectivity and efficiency, underscoring the potential of azaspirocycles in medicinal chemistry (Matsumura, Aoyagi, & Kibayashi, 2003).
Furthermore, the exploration of new synthetic routes to spirocyclic compounds, including the 8-oxa-2-azaspiro[4.5]decane, showcases the ongoing interest in developing novel biologically active compounds. These synthesis efforts are driven by the promise of spirocycles in producing important therapeutic agents (Ogurtsov & Rakitin, 2020).
properties
IUPAC Name |
(2-chlorophenyl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-5-2-1-4-12(13)14(18)17-8-3-6-15(10-17)7-9-19-11-15/h1-2,4-5H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZNQFQTGIRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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